

# Application Note: 1-(3-Chlorophenyl)guanidine Nitrate in Energetic Materials Research

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	1-(3-Chlorophenyl)guanidine nitrate
CAS No.:	38647-81-3
Cat. No.:	B3036630

[Get Quote](#)

## Executive Summary

In the pursuit of high-energy-density materials (HEDMs) that balance performance with safety, substituted guanidinium salts have emerged as a critical class of compounds. **1-(3-Chlorophenyl)guanidine nitrate** (3-CPGN) represents a specialized energetic salt utilized primarily for two applications:

- As a Density-Enhanced Gas Generant: The chlorine substituent increases crystal density ( )—a key factor in detonation velocity—while the guanidinium core ensures high nitrogen gas output.
- As a Synthetic Precursor: It serves as the stable intermediate for the nitration of 1-(3-chlorophenyl)-3-nitroguanidine, a candidate for insensitive high explosive (IHE) formulations.

This guide provides rigorous protocols for the synthesis, crystallization, and safety characterization of 3-CPGN, tailored for research environments.

## Safety & Handling (Critical)

WARNING: This protocol involves the synthesis and handling of energetic materials.[1]

- Personal Protective Equipment (PPE): Kevlar gloves, flame-retardant lab coat, face shield, and ear protection are mandatory.
- Scale Limits: Do not exceed 5.0 g per batch during initial characterization.
- Shielding: All reactions involving nitric acid and organic bases must be performed behind a blast shield.
- Incompatibility: Avoid contact with strong reducing agents or powdered metals.

## Chemical Identity & Properties

Property	Value / Description
IUPAC Name	1-(3-Chlorophenyl)guanidinium nitrate
CAS Number (Base)	6145-41-1 (Base); Salt requires in-situ prep
Molecular Formula	
Molecular Weight	232.62 g/mol
Oxygen Balance	Negative (Fuel-rich); requires oxidizer for optimal detonation
Predicted Density	~1.55 – 1.65 g/cm <sup>3</sup> (Crystal packing dependent)
Role	Energetic Salt / Intermediate

## Experimental Protocols

### Protocol A: Synthesis of 1-(3-Chlorophenyl)guanidine Nitrate

Objective: To synthesize high-purity 3-CPGN via acid-base neutralization.

Reagents:

- 1-(3-Chlorophenyl)guanidine (98% purity)
- Nitric Acid ( ), 65% Analytical Grade
- Ethanol (Absolute) and Diethyl Ether

#### Workflow:

- **Dissolution:** Dissolve 1.70 g (10 mmol) of 1-(3-chlorophenyl)guanidine in 20 mL of warm ethanol (40°C) in a round-bottom flask.
- **Acidification:** Cool the solution to 0°C in an ice bath. Dropwise, add 10 mmol of (approx. 0.7 mL of 65% acid). Maintain temperature below 5°C to prevent side nitration of the ring.
- **Crystallization:** Stir for 30 minutes. The nitrate salt may precipitate immediately. If not, add cold diethyl ether (30 mL) to induce precipitation.
- **Filtration:** Filter the white precipitate using a sintered glass funnel.
- **Purification:** Recrystallize from a 1:1 Ethanol/Water mixture to remove trace acid.
- **Drying:** Dry in a vacuum desiccator over for 24 hours.

## Protocol B: Thermal Stability Profiling (DSC/TGA)

Objective: To determine the onset of decomposition ( ) and melting point.

#### Instrument Settings:

- **Apparatus:** Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).
- **Pan:** Aluminum oxide (open) or Gold-plated high-pressure pans (pinhole).

- Atmosphere: Nitrogen ( ) flow at 50 mL/min.
- Ramp Rate: 5°C/min (Standard) and 20°C/min (for kinetic analysis).

#### Analysis Logic:

- Look for an endotherm (melting) followed by a sharp exotherm (decomposition).
- Pass Criteria: For propellant applications, must be > 180°C.
- Note: The chlorine atom often lowers thermal stability compared to the unsubstituted phenyl analog; precise determination is vital.

## Protocol C: Sensitivity Testing (BAM Standards)

Objective: To classify the material's handling safety profile.

- Impact Sensitivity (Fall Hammer):
  - Place 40 mg of dried sample between two steel cylinders.
  - Drop weights (1 kg, 2 kg, 5 kg) from varying heights.
  - Calculation: Determine the (height at which 50% of samples initiate).
  - Expected Range: > 15 J (Less sensitive than RDX).
- Friction Sensitivity:
  - Use a BAM friction tester with a porcelain plate and peg.
  - Apply load starting at 360 N and decrease.
  - Expected Range: > 120 N.[2]

## Application Pathway: Synthesis of Nitro-Derivatives

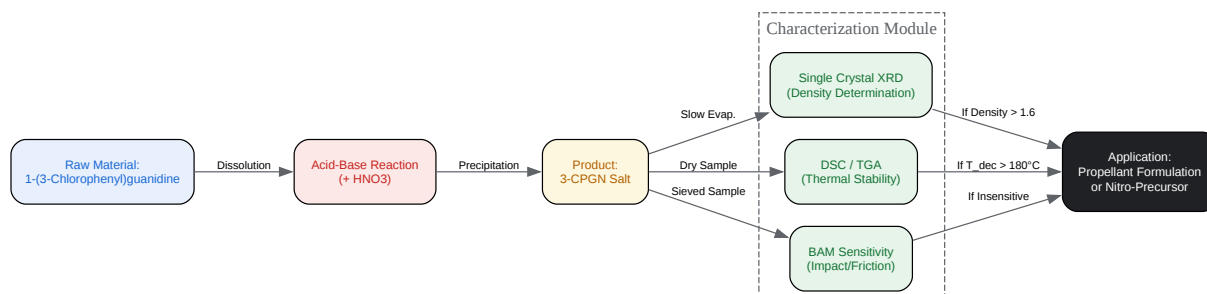
One of the primary research applications of 3-CPGN is its use as a substrate for dehydration-nitration to form nitroguanidines.

Mechanism: The nitrate salt, when treated with concentrated sulfuric acid ( ), undergoes loss of water to form the nitroguanidine species.[3]

This conversion transforms the salt into a covalent energetic molecule, significantly altering its detonation velocity and sensitivity.

## Visualization: Characterization Workflow

The following diagram illustrates the logical flow from raw material to validated energetic data.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and qualification of 3-CPGN in energetic materials research.

## Performance Calculation (Theoretical)

Before live fire testing, researchers must estimate performance using the Kamlet-Jacobs (K-J) equations.

Data Input Table:

Parameter	Symbol	Source
-----------	--------	--------

| Crystal Density |

| From XRD (Protocol B) | | Heat of Formation |

| Calculated via EXPLO5 or Gaussian (CBS-4M) | | Moles of Gas |

| Based on Formula

|

Equation:

Where

is detonation velocity (km/s).

Research Note: The presence of the Chlorine atom (Atomic mass 35.5) increases the average molecular weight of gas products (

), which can theoretically lower

compared to pure CHNO explosives. However, the density gain (

) often offsets this in terms of Detonation Pressure (

).

## References

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Standard reference for guanidinium salt characterization protocols).
- UN Recommendations on the Transport of Dangerous Goods. (2015). Manual of Tests and Criteria, Section 13 (Test 3). (Protocol for BAM Impact and Friction testing).

- Sigma-Aldrich. (2024). 1-(3-Chlorophenyl)guanidine Product Specification. (Precursor chemical data). Note: Representative link for chemical sourcing.
- Drake, G. W., et al. (2011). "Energetic salts of the 1-amino-3-nitroguanidinium cation." Journal of Materials Chemistry. (Comparative literature on guanidine nitrate derivatives).
- Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Foundational text on the conversion of guanidine nitrates to nitroguanidines).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. PubChemLite - N-\(3-chlorophenyl\)guanidine \(C7H8ClN3\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- [3. Nitroguanidine - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [Application Note: 1-(3-Chlorophenyl)guanidine Nitrate in Energetic Materials Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3036630/docs#application-note-1-3-chlorophenyl-guanidine-nitrate-in-energetic-materials-research\]](https://www.benchchem.com/product/b3036630/docs#application-note-1-3-chlorophenyl-guanidine-nitrate-in-energetic-materials-research)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)